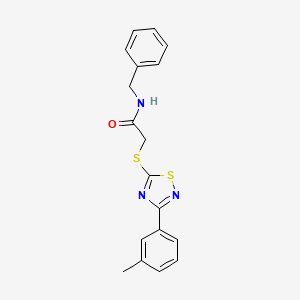N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864918-15-0
Cat. No.: VC4699757
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 864918-15-0 |
|---|---|
| Molecular Formula | C18H17N3OS2 |
| Molecular Weight | 355.47 |
| IUPAC Name | N-benzyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H17N3OS2/c1-13-6-5-9-15(10-13)17-20-18(24-21-17)23-12-16(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
| Standard InChI Key | VVDDRXCDUFCJHI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
The compound’s molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of 338.4 g/mol . Its structure comprises a 1,2,4-thiadiazole core substituted at position 3 with an m-tolyl group (a methyl-substituted phenyl ring) and at position 5 with a thioacetamide side chain bearing a benzyl group (Figure 1). Key features include:
-
Thiadiazole ring: A five-membered heterocycle containing one sulfur and two nitrogen atoms, contributing to electronic stability and hydrogen-bonding potential .
-
Thioether linkage: The sulfur atom bridges the thiadiazole and acetamide moieties, enhancing lipophilicity and metabolic stability .
-
Substituents: The m-tolyl group introduces steric bulk and hydrophobic interactions, while the benzyl group on the acetamide nitrogen modulates solubility and target affinity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034513-50-1 |
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 338.4 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthetic Methodology
The synthesis of N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves multi-step reactions, drawing parallels to established protocols for 1,3,4-thiadiazole derivatives .
Synthesis of 5-Amino-3-(m-Tolyl)-1,2,4-Thiadiazole
The thiadiazole core is typically constructed via cyclization of thiosemicarbazides under acidic conditions . For example:
-
Thiosemicarbazide formation: m-Tolyl isothiocyanate reacts with hydrazine hydrate to yield a thiosemicarbazide intermediate.
-
Cyclization: Treatment with concentrated sulfuric acid induces ring closure, forming 5-amino-3-(m-tolyl)-1,2,4-thiadiazole .
Chloroacetylation of the Thiadiazole Amine
The amino group at position 5 is chloroacetylated to introduce reactivity for subsequent thiol substitution:
-
Reaction conditions: 5-Amino-3-(m-tolyl)-1,2,4-thiadiazole is treated with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base .
-
Product: 2-Chloro-N-(3-(m-tolyl)-1,2,4-thiadiazol-5-yl)acetamide.
Thioether Formation with Benzyl Mercaptan
The chloroacetamide intermediate undergoes nucleophilic substitution with benzyl mercaptan:
-
Nucleophilic attack: Benzyl mercaptan’s thiol group displaces the chloride, forming a thioether bond.
-
Catalysis: Piperidine or potassium carbonate facilitates the reaction in acetonitrile under reflux .
Equation 1:
Purification and Characterization
The crude product is purified via recrystallization (methanol/water) and characterized by:
-
IR spectroscopy: Peaks at ~1674 cm⁻¹ (amide C=O) and 2910–3012 cm⁻¹ (aromatic C–H) .
-
¹H NMR: Signals at δ 2.24 ppm (m-tolyl methyl), δ 4.44 ppm (acetamide CH₂), and δ 7.14–7.59 ppm (aromatic protons) .
Computational and Mechanistic Insights
Molecular docking studies of analogous thiadiazoles reveal interactions with:
-
GABA receptors: Hydrogen bonding with Asn-60 and hydrophobic contacts with Leu-64 .
-
Voltage-gated sodium channels: π-Stacking with Phe-1764 and electrostatic interactions with Arg-1622 . These findings suggest that N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may similarly modulate neuronal excitability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume